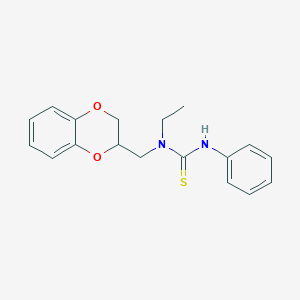

![molecular formula C13H10BrN3O B4166448 1-[(4-bromobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4166448.png)

1-[(4-bromobenzyl)oxy]-1H-1,2,3-benzotriazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of “1- [4- [ (4-bromobenzyl)oxy]phenyl]-2- (1 H -imidazol-1-yl)ethanol” was achieved through the development and application of two HPLC methods enabling the semipreparative enantioresolution . Another example is the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, which afforded 5- (4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Applications De Recherche Scientifique

Anti-Inflammatory Agents

The compound 1-[(4-bromobenzyl)oxy]-1H-1,2,3-benzotriazole has shown promise as a potent anti-inflammatory agent. Researchers synthesized a cinnamic acid-amino acid hybrid molecule, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, and studied its in silico drug-likeness, in vitro COX-2 inhibition, and pharmacokinetic properties. Notably, this compound exhibited high cyclooxygenase inhibitory activity (IC50 = 6 µM) and favorable pharmacokinetics, making it a potential lead for designing potent COX inhibitors .

Neuroprotective Properties

The same compound, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, also demonstrated improved biological activities compared to its cinnamic acid precursor. Given the importance of neuroinflammatory pathologies, such as Alzheimer’s disease, researchers explored the compound’s potential neuroprotective effects. Incorporating the glycine moiety, which plays a role in neurotransmission, could offer protection against neuroapoptosis, neuroinflammation, synaptic dysfunction, and memory impairment .

Enantioresolution

Researchers have developed chromatography methods to obtain enantiomerically pure/enriched forms of 1-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol . This work contributes to the field of chiral separation and purification, which is crucial for drug development and bioactivity studies .

Synthesis of 1,2,3-Thiadiazole and 1,2,3-Selenadiazole

The compound has been involved in the synthesis of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. These heterocyclic compounds have diverse applications, including antimicrobial and antitumor properties. The synthesis involves α-methyl ketone derivatives formed by nucleophilic substitution reactions with 4-hydroxyacetophenone and 4-halobenzyl bromide .

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been extensively explored for their varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Biochemical Pathways

Benzotriazole derivatives are known to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological properties exhibited by benzotriazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methoxy]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c14-11-7-5-10(6-8-11)9-18-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBVIUXUVMJJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4166369.png)

![2,4-dichloro-N-[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]benzamide](/img/structure/B4166377.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B4166380.png)

![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4166393.png)

![5-(4-chlorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166407.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4166420.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4166433.png)

![1-allyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4166443.png)

![N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride](/img/structure/B4166459.png)

![1,15,15-trimethyl-12-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4166463.png)

![6-ethyl-1-mercapto-6-methyl-4-(2-phenylethyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4166471.png)

![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)